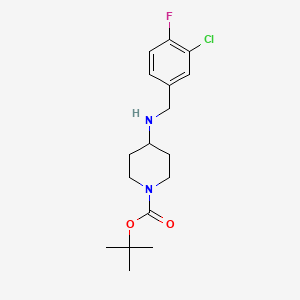

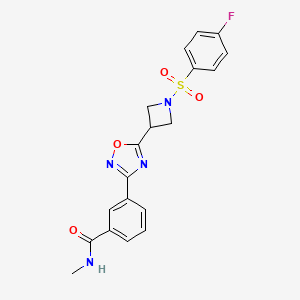

![molecular formula C25H22FNO4 B2717940 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid CAS No. 1823589-70-3](/img/structure/B2717940.png)

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid, commonly known as FMOC-L-3,4-F-Phe-OH, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine and is often used as a building block in the synthesis of peptides and proteins. FMOC-L-3,4-F-Phe-OH has several unique properties that make it an ideal choice for use in research, including its stability, solubility, and ease of synthesis.

Applications De Recherche Scientifique

Organic Synthesis and Peptide Chemistry

The Fmoc group is primarily utilized in the protection of hydroxy-groups during the synthesis of complex organic molecules, such as peptides. It offers selectivity and stability under various conditions, allowing for the efficient synthesis of targeted molecules without affecting sensitive functional groups. Gioeli and Chattopadhyaya (1982) highlighted its application in the synthesis of an octathymidylic acid fragment, showcasing its utility in nucleic acid chemistry C. Gioeli, J. Chattopadhyaya, 1982.

Biochemistry and Molecular Biology

In biochemistry, the incorporation of fluorescent amino acids into proteins has been explored for studying protein structure, dynamics, and interactions. Summerer et al. (2006) reported on the biosynthetic incorporation of a fluorescent amino acid into proteins, demonstrating the potential of Fmoc-protected amino acids in enhancing our understanding of protein behavior in vivo D. Summerer et al., 2006.

Material Science

In the realm of material science, Fmoc-protected amino acids have been investigated for their role in the development of novel materials, such as hydrogels and polymers. Hsiao et al. (1999) synthesized a series of aromatic polyamides using a bis(ether-carboxylic acid) derived from fluorenylidene, pointing to the versatility of Fmoc-based compounds in creating new materials with high thermal stability and solubility in organic solvents S. Hsiao, Chin‐Ping Yang, Weilong Lin, 1999.

Photophysics and Fluorescence Studies

Fmoc derivatives have been applied in the study of photophysics for the development of fluorescent probes and sensors. Morales et al. (2010) explored the linear and nonlinear photophysics of a water-soluble fluorene derivative, illustrating the potential of Fmoc-based compounds in bioimaging and the study of molecular interactions A. Morales et al., 2010.

Propriétés

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKIKUCASWEZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluorophenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

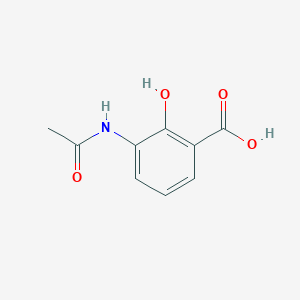

![({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B2717857.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717863.png)

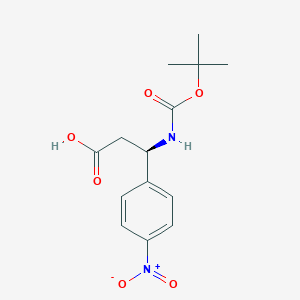

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2717866.png)

![N-[2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/no-structure.png)

![8-bromo-3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2717871.png)

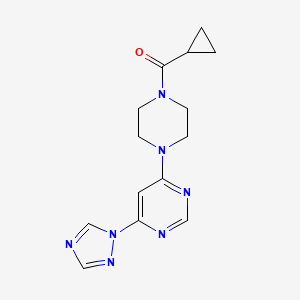

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2717875.png)